molecular formula C4H4N4O4 B014773 2-Amino-4,6-dihydroxy-5-nitropyrimidine CAS No. 80466-56-4

2-Amino-4,6-dihydroxy-5-nitropyrimidine

Cat. No. B014773
CAS RN: 80466-56-4
M. Wt: 172.1 g/mol
InChI Key: ZEBYRLPUWQNZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,6-dihydroxy-5-nitropyrimidine is a chemical compound with the molecular formula C4H3N3O4 . It is known to be an inhibitor of thymidine phosphorylase activity and a potent and selective inhibitor of 4-nitrophenol glucuronidation .


Synthesis Analysis

The synthesis of 2-Amino-4,6-dihydroxy-5-nitropyrimidine involves a sequence of reactions including aromatic nucleophilic substitution, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .


Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dihydroxy-5-nitropyrimidine can be viewed using Java or Javascript . The compound has a molecular weight of 157.08 .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it undergoes aromatic nucleophilic substitution, solvolysis, and Claisen–Schmidt condensation . It is also known to inhibit thymidine phosphorylase activity and 4-nitrophenol glucuronidation .


Physical And Chemical Properties Analysis

The compound has a melting point of >300 °C . It is a solid form and has a density of 1.8278 (rough estimate) .

Scientific Research Applications

Synthesis of N-Heterocyclic Systems

The compound can be used in the synthesis of N-heterocyclic systems . The experimental results of aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been reported . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Pharmacological Applications

Pyrimidine derivatives, including 2-Amino-4,6-dihydroxy-5-nitropyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Inhibitory Effect on Glucuronidation

The compound has been tested for its inhibitory effect on the glucuronidation of 4-nitrophenol and phenolphthalein by rat liver microsomes . It was found to be one of the most potent and selective inhibitors of 4-nitrophenol .

Safety and Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-4-hydroxy-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c5-4-6-2(9)1(8(11)12)3(10)7-4/h(H4,5,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBYRLPUWQNZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336851
Record name 2-Amino-4,6-dihydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dihydroxy-5-nitropyrimidine

CAS RN

80466-56-4
Record name 2-Amino-4,6-dihydroxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,6-dihydroxy-5-nitropyrimidine
Reactant of Route 2
2-Amino-4,6-dihydroxy-5-nitropyrimidine
Reactant of Route 3
2-Amino-4,6-dihydroxy-5-nitropyrimidine
Reactant of Route 4
2-Amino-4,6-dihydroxy-5-nitropyrimidine
Reactant of Route 5
2-Amino-4,6-dihydroxy-5-nitropyrimidine
Reactant of Route 6
2-Amino-4,6-dihydroxy-5-nitropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.